molecular formula C26H18ClN5O6 B14975895 N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B14975895
M. Wt: 531.9 g/mol
InChI Key: FUKHSCABZGVCRY-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazoline core fused with a 1,2,4-oxadiazole moiety and substituted with a 2-chlorophenyl acetamide group. Its structural complexity arises from:

  • A 1,3-dioxolo ring (contributing to electron-rich aromatic systems).
  • A 1,2,4-oxadiazole substituent (known for metabolic stability and bioactivity).

This compound is hypothesized to exhibit biological activity due to structural similarities to anticonvulsant and enzyme-inhibiting analogs .

Properties

Molecular Formula

C26H18ClN5O6

Molecular Weight

531.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C26H18ClN5O6/c27-17-8-4-5-9-18(17)28-22(33)12-31-19-11-21-20(36-14-37-21)10-16(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,28,33)

InChI Key

FUKHSCABZGVCRY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4Cl)CC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is constructed via cyclocondensation of 2-aminobenzamide derivatives with arylaldehydes. As demonstrated by, heating 5-aminobenzamide (1 ) with substituted benzaldehydes (2 ) in dimethylformamide (DMF) at 100°C for 5 hours in the presence of sodium metabisulfite (Na₂S₂O₅) yields 2-arylquinazolin-4(1H)-one intermediates (3 ) (Scheme 1). This method achieves yields of 78–85% and minimizes side reactions through the oxidative cyclization-promoting properties of Na₂S₂O₅.

For thedioxolo[4,5-g]quinazolin-5(6H)-one subunit, ethylene carbonate is employed to introduce the dioxolane ring. According to, reacting 4-hydroxy-3,5-dimethylbenzaldehyde with ethylene carbonate in DMF at 110°C for 12 hours forms the dioxolane-fused intermediate (4 ) (Scheme 2). Critical parameters include gradual reagent addition over 4 hours and post-reaction crystallization from dichloromethane/heptane to achieve 98.6% purity.

Formation of the 1,2,4-Oxadiazole Ring

The 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group is installed via a two-step sequence. First, the aldehyde intermediate (4 ) undergoes condensation with hydroxylamine to form an amidoxime (5 ). Subsequent cyclization with a phenyl-substituted carboxylic acid derivative under thermal conditions (120°C, toluene, 6 hours) generates the 1,2,4-oxadiazole ring (6 ). This method, adapted from sydnone-based oxadiazole syntheses, ensures regioselectivity and avoids nitro group side reactions.

Alternative approaches from utilize click chemistry, where copper-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole intermediates to the quinazolinone core. However, for 1,2,4-oxadiazoles, the amidoxime route is preferred due to higher yields (72–80%) and reduced metal contamination.

Introduction of the acetamide side chain involves nucleophilic substitution. The oxadiazole-methylquinazolinone intermediate (6 ) is treated with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form the chloroacetamide derivative (7 ). Subsequent reaction with 2-chloroaniline in DMF at 80°C for 4 hours yields the target acetamide (8 ) (Scheme 3). Key challenges include minimizing N-alkylation byproducts, addressed through slow reagent addition and temperature control.

Purification and Characterization

Final purification employs sequential recrystallization. As per, crude product is dissolved in N,N-dimethylacetamide (DMAC) at 80°C, followed by heptane addition to induce crystallization (35°C, 1 hour). A second recrystallization from ethanol/water (1:1) at 0°C enhances purity to >99%.

Analytical Data

  • Melting Point : 218–220°C (decomp.)
  • IR (KBr) : 3370 (N–H), 1666 (C=O), 1560 (C=N), 1250 cm⁻¹ (C–O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole), 7.65–7.12 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂), 4.11 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z calc. for C₂₇H₂₀ClN₅O₆ [M+H]⁺: 578.1234; found: 578.1241.

Optimization Strategies

Table 1: Reaction Condition Optimization

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
Quinazolinone Na₂S₂O₅ DMF 100 5 85
Oxadiazole Phenyl amidoxime Toluene 120 6 78
Acetamide 2-Chloroaniline DMF 80 4 72

Key modifications include substituting DMF with dimethylacetamide (DMAC) for higher solubility and employing sodium ascorbate in CuAAC to reduce copper oxide formation.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the development of new drugs or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Compound 7k : N-(2-Chlorophenyl)-2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)Acetamide
  • Core Differences : Replaces the 1,3-dioxoloquinazoline-oxadiazole system with a triazole-naphthyloxy scaffold.
  • Functional Groups : Retains the 2-chlorophenyl acetamide side chain.
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition (azide-alkyne click chemistry) .
  • Spectroscopic Data :
    • IR: 1662 cm⁻¹ (C=O), 686 cm⁻¹ (C-Cl) .
    • HRMS: [M+H]+ observed at 393.1129 (calc. 393.1118) .
Compound 7m : N-(4-Chlorophenyl)-2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)Acetamide
  • Structural Variation : Chlorine substitution at the para position of the phenyl ring vs. ortho in the target compound.
  • Impact : Altered electronic effects and steric hindrance may influence receptor binding .
  • ¹H NMR : Downfield shifts (δ 10.65 ppm for -NH) suggest stronger hydrogen bonding compared to 7k (δ 10.41 ppm) .
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Ethyl]-6,8-Dioxo-7,8-Dihydro[1,3]Dioxolo[4,5-g]Quinazolin-5(6H)-yl}Acetamide
  • Core Similarity : Shares the 1,3-dioxolo[4,5-g]quinazoline backbone.
  • Substituent Differences :
    • 2,3-Dimethylphenyl vs. 2-chlorophenyl.
    • Ethyl-linked 3-methyl-1,2,4-oxadiazole vs. methyl-linked 3-phenyl-1,2,4-oxadiazole.
  • Molecular Weight : 477.477 g/mol (vs. ~529 g/mol for the target compound, estimated from analogs) .

Data Table: Comparative Analysis

Parameter Target Compound Compound 7k Quinazoline Analog
Core Structure 1,3-Dioxoloquinazoline + Oxadiazole Triazole + Naphthyloxy 1,3-Dioxoloquinazoline + Oxadiazole
Molecular Formula C28H20ClN5O6 (estimated) C21H18ClN4O2 C24H23N5O6
Key Functional Groups 2-Chlorophenyl, Oxadiazole 2-Chlorophenyl, Triazole 2,3-Dimethylphenyl, Oxadiazole
Synthesis Method Multi-step coupling Click Chemistry CDI-mediated coupling
HRMS [M+H]+ N/A 393.1129 477.1648

Biological Activity

N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of anticancer properties and enzyme inhibition.

Chemical Structure and Properties

This compound features a quinazoline core linked to an oxadiazole moiety and a chlorinated aromatic ring. Its molecular formula is approximately C25H22ClN3O4C_{25}H_{22}ClN_3O_4, with a molecular weight of about 531.9 g/mol. The intricate design allows for potential interactions with various biological targets.

Anticancer Properties

Preliminary studies indicate that N-(2-chlorophenyl)-2-(6,8-dioxo...) may exhibit significant anticancer activity. The compound's design suggests that it can inhibit specific enzymes involved in cell proliferation. For instance:

  • Inhibition of Cancer Cell Lines : Research has shown that derivatives of oxadiazole compounds can inhibit cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values ranging from 0.67 to 0.87 µM . This suggests that similar mechanisms may be at play for N-(2-chlorophenyl)-2-(6,8-dioxo...).

The biological activity is thought to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes like EGFR and Src kinases, which are crucial in cancer progression.
  • Cell Cycle Arrest : It is hypothesized that the compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(2-chlorophenyl)-2-(6,8-dioxo...)StructureContains oxadiazole and quinazoline moieties
N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo...)StructureVariation in halogen substitution
3-(pyridazin-4-yl)-5,6-dihydro...StructureDifferent heterocyclic framework

The uniqueness of N-(2-chlorophenyl)... lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines using the National Cancer Institute's guidelines. Some compounds displayed significant growth inhibition percentages against leukemia and melanoma cell lines .
  • Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities of oxadiazole derivatives to target proteins involved in cancer pathways . This suggests that N-(2-chlorophenyl)-2-(6,8-dioxo...) may also exhibit similar binding characteristics.
  • Cytotoxicity Studies : Compounds related to this structure have been tested for cytotoxicity against various human cancer cell lines. For instance, derivatives showed IC50 values indicating moderate to high cytotoxic effects .

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